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Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate
immune system that detects cytosolic DNA, leading to the production of type | interferons
(IFNs) and other pro-inflammatory cytokines. This potent immune activation makes STING
agonists promising candidates as vaccine adjuvants to enhance the magnitude and quality of
the adaptive immune response to a wide range of antigens, from infectious disease pathogens
to tumor-associated antigens.

This document provides detailed application notes and experimental protocols for the use of a
STING agonist, exemplified by the well-characterized 2',3'-cyclic GMP-AMP (2',3'-cGAMP), as
a vaccine adjuvant. While the specific molecule "STING agonist-38" (potentially referring to the
investigational drug HG-381) is under clinical development, detailed preclinical data on its use
as a vaccine adjuvant is not yet publicly available. Therefore, 2',3'-cGAMP will be used as a
representative STING agonist to illustrate the principles and methodologies. These guidelines
are intended for researchers, scientists, and drug development professionals working on novel
vaccine formulations.

Mechanism of Action: The cGAS-STING Signaling
Pathway
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The activation of the immune response by a STING agonist adjuvant follows a well-defined
signaling cascade.

Click to download full resolution via product page

Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA and activated by
STING agonists.

Quantitative Data on Immune Responses with
STING Agonist Adjuvant (2',3'-cGAMP)

The following tables summarize preclinical data from murine models, showcasing the adjuvant
effects of 2',3'-cGAMP on humoral and cellular immunity.

Table 1: Enhancement of Antigen-Specific Antibody Titers
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IgG Titer (Fold

. Adjuvant Immunization
Antigen Increase vs. Reference
(Dose) Route .
Antigen Alone)
Ovalbumin 2',3'-cGAMP (20
Intramuscular ~10-fold [1]
(GVA) HO)
2',3-cGAMP (20
H5N1 Influenza Intradermal ~100-fold [2]
HO)
2',3'-cGAMP (10-
SARS-CoV-2 .
RED 50 pg) in Subcutaneous 4.2 to 4.7-fold [3]
hydrogel
_ 2',3-cGAMP o
HIV-1 Gag (in ) Significantly
(packaged in Intramuscular [4]
VLPs) enhanced
VLPs)
Table 2: Augmentation of Antigen-Specific T-Cell Responses
. T-Cell
. Adjuvant Result (vs.
Antigen Response . Reference
(Dose) Antigen Alone)
Measured
Ovalbumin 2',3'-cGAMP (20 % OVA-specific )
Marked increase  [1]
(OVA) Hg) CD8+ T-cells
2',3'-cGAMP (20 IFN-y secreting Significant
H5N1 Influenza ) [2]
Hg) cells (ELISpot) increase
) 2'.3'-cGAMP Polyfunctional
HIV-1 Gag (in ) Augmented
(packaged in CD4+ and CD8+ [4]
VLPs) responses
VLPs) T-cells
2',3'-CGAMP (in IL-4 and IFN-y Enhanced
Influenza mMRNA ) ) ] [5]
LNPs) secreting cells cellular immunity

Table 3: Cytokine Induction by STING Agonist Adjuvant
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. In Vitro/in Vivo  Cytokines L
STING Agonist Key Findings Reference
Model Induced
) Dose-dependent
Murine bone
) IL-6, TNF-qa, IFN-  increase in
2',3'-cGAMP marrow-derived ] [6]
B cytokine
DCs .
secretion
Severely
attenuated in
Mice infected CcGAS-/- mice,
2',3-cGAMP _ IFN-a, IFN-B o [1]
with HSV-1 highlighting the
role of the
pathway
ECso in the low
IFN-B, TNF-a, IL-
HG-381 Human PBMCs 6 nanomolar range  [7]

(~5-10 nM)

Experimental Protocols

The following are detailed protocols for vaccine formulation, immunization, and immunological

analysis using a STING agonist as an adjuvant.

Protocol 1: Vaccine Formulation with 2',3'-cGAMP

Adjuvant

This protocol describes a basic method for formulating a soluble protein antigen with 2',3'-

cGAMP.

Materials:

o Antigen of interest (e.g., recombinant protein)

o 2'3'-cCGAMP sodium salt (lyophilized)

 Sterile, endotoxin-free phosphate-buffered saline (PBS), pH 7.4
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o Sterile, pyrogen-free vials and syringes
Procedure:
o Reconstitution of 2',3'-cGAMP:

o Aseptically reconstitute the lyophilized 2',3'-cGAMP to a stock concentration of 1 mg/mL in
sterile, endotoxin-free PBS.

o Mix gently by pipetting up and down. Avoid vigorous vortexing.
o Store the stock solution in aliquots at -20°C or -80°C.
e Antigen Preparation:
o Prepare the antigen solution at the desired concentration in sterile, endotoxin-free PBS.

e Vaccine Formulation:

[e]

On the day of immunization, thaw an aliquot of the 2',3'-cGAMP stock solution.

o In a sterile vial, combine the required volume of the antigen solution with the desired
volume of the 2',3'-cGAMP solution.

o For example, for a final dose of 10 pg of antigen and 20 ug of 2',3'-cGAMP in a 50 pL
injection volume:

= Mix 10 pL of a 1 mg/mL antigen solution with 20 pL of a 1 mg/mL 2',3'-cGAMP solution.

» Add 20 pL of sterile PBS to bring the final volume to 50 pL.

o Mix gently by inverting the vial several times.

o Keep the formulated vaccine on ice until injection.
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Caption: Workflow for formulating a vaccine with a STING agonist adjuvant.

Protocol 2: Murine Immunization Schedule

This protocol outlines a typical prime-boost immunization schedule in mice.
Materials:

e Formulated vaccine (Antigen + 2',3'-cGAMP)

* Mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)

» Sterile insulin syringes (e.g., 28-30 gauge)

Procedure:
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¢ Acclimatization:

o Allow mice to acclimatize to the facility for at least one week before the start of the
experiment.

e Prime Immunization (Day 0):

o Administer 50 pL of the formulated vaccine per mouse via the desired route (e.g.,
intramuscularly into the tibialis anterior muscle or subcutaneously at the base of the tail).

e Boost Immunization (Day 14 or 21):
o Administer a second dose of the same formulated vaccine as in the prime immunization.
o Sample Collection:

o Collect blood samples via tail vein or submandibular bleeding at specified time points
(e.g., day -1 for pre-immune serum, and days 14, 28, and 42 post-prime for antibody
analysis).

o At the end of the experiment (e.g., 1-2 weeks after the final boost), euthanize the mice and
harvest spleens for T-cell analysis.

Pre-Immune Day 0: Day 14: E— ey Ak .
. . e e Sample Collection
Serum Collection Prime Immunization Boost Immunization
Interim ——= (Sera/Spleens)

Serum Collection
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Caption: A typical prime-boost immunization schedule for mice.

Protocol 3: Analysis of Humoral Response by ELISA

This protocol describes an indirect ELISA to measure antigen-specific IgG titers in murine

serum.

Materials:
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e 96-well high-binding ELISA plates
e Recombinant antigen
o Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
» Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
e Wash buffer (PBS with 0.05% Tween-20, PBS-T)
e Murine serum samples (from immunized and control mice)
o HRP-conjugated anti-mouse IgG secondary antibody
e TMB substrate solution
e Stop solution (e.g., 2N H2S0a4)
» Plate reader
Procedure:
o Plate Coating:
o Dilute the antigen to 1-5 pg/mL in coating buffer.
o Add 100 pL of the diluted antigen to each well of the ELISA plate.
o Incubate overnight at 4°C.
e Washing and Blocking:
o Wash the plate 3 times with wash buffer.
o Add 200 pL of blocking buffer to each well.
o Incubate for 1-2 hours at room temperature.

o Sample Incubation:
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[e]

Wash the plate 3 times with wash buffer.

o

Prepare serial dilutions of the serum samples in blocking buffer (e.g., starting from 1:100).

[¢]

Add 100 pL of the diluted serum to the respective wells.

o

Incubate for 2 hours at room temperature.

e Secondary Antibody Incubation:
o Wash the plate 3 times with wash buffer.

o Dilute the HRP-conjugated anti-mouse IgG secondary antibody in blocking buffer
according to the manufacturer's instructions.

o Add 100 pL of the diluted secondary antibody to each well.
o Incubate for 1 hour at room temperature.
o Detection:
o Wash the plate 5 times with wash buffer.
o Add 100 pL of TMB substrate solution to each well.
o Incubate in the dark for 15-30 minutes.
» Read Plate:
o Add 50 pL of stop solution to each well.
o Read the absorbance at 450 nm using a plate reader.

o The antibody titer is typically defined as the reciprocal of the highest dilution that gives an
absorbance value above a pre-determined cut-off (e.g., 2-3 times the background).

Protocol 4: Analysis of Cellular Response by ELISpot

This protocol describes an IFN-y ELISpot assay to enumerate antigen-specific T-cells.
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Materials:

PVDF-membrane 96-well ELISpot plates
e Anti-mouse IFN-y capture and detection antibodies
» Antigen-specific peptide or recombinant protein
e Splenocytes isolated from immunized and control mice
o Complete RPMI-1640 medium
o Streptavidin-HRP
e AEC substrate solution
Procedure:
e Plate Coating:
o Coat the ELISpot plate with anti-mouse IFN-y capture antibody overnight at 4°C.
e Washing and Blocking:
o Wash the plate with sterile PBS.
o Block the plate with complete RPMI-1640 medium for at least 30 minutes at 37°C.

o Cell Plating and Stimulation:

[¢]

Prepare a single-cell suspension of splenocytes.

[e]

Add 2x10° to 5x10° splenocytes per well.

o

Add the antigen-specific peptide (e.g., 1-10 pg/mL) or protein to the wells. Include a
positive control (e.g., Concanavalin A) and a negative control (medium only).

Incubate for 18-24 hours at 37°C in a CO2 incubator.

o
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e Detection:

o Wash the plate and add the biotinylated anti-mouse IFN-y detection antibody. Incubate for
2 hours at room temperature.

o Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.

o Wash the plate and add the AEC substrate solution. Incubate until distinct spots emerge.
e Analysis:

o Wash the plate with distilled water and allow it to dry.

o Count the spots using an automated ELISpot reader. The number of spots corresponds to
the number of IFN-y secreting cells.

Conclusion

STING agonists, exemplified by 2',3'-cGAMP, represent a powerful class of vaccine adjuvants
capable of robustly enhancing both humoral and cellular immune responses. The provided
application notes and protocols offer a framework for the preclinical evaluation of these
adjuvants in novel vaccine formulations. As more data on specific next-generation STING
agonists like HG-381 becomes available, these protocols can be adapted to explore their full
potential in the development of more effective vaccines against a multitude of diseases.
Researchers should always adhere to institutional guidelines for animal care and use and
ensure all reagents are of high quality and endotoxin-free for in vivo studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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